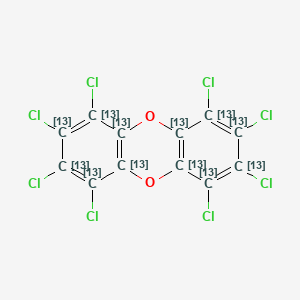

Octachlorodibenzo-p-dioxin-13C12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIBFBMSLDGNHL-WCGVKTIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]12=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O[13C]3=[13C](O2)[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921369 | |

| Record name | Octachlorodibenzo-p-dioxin-13C12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114423-97-1 | |

| Record name | Dibenzo(b,e)(1,4)dioxin-13C12, octachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114423971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octachlorodibenzo-p-dioxin-13C12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Octachlorodibenzo-p-dioxin-13C12 for Researchers, Scientists, and Drug Development Professionals

Introduction

Octachlorodibenzo-p-dioxin-13C12 (¹³C₁₂-OCDD) is a stable isotope-labeled form of Octachlorodibenzo-p-dioxin (OCDD), a widespread and persistent environmental pollutant. Due to its isotopic labeling, ¹³C₁₂-OCDD serves as an invaluable tool in analytical chemistry, particularly in the sensitive and specific quantification of native OCDD in various complex matrices. This technical guide provides a comprehensive overview of ¹³C₁₂-OCDD, including its chemical and physical properties, detailed experimental protocols for its use as an internal standard, and relevant quantitative data.

Core Properties of this compound

¹³C₁₂-OCDD is structurally identical to its native counterpart, with the exception that all twelve carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic enrichment allows for its differentiation from the native compound by mass spectrometry, a critical feature for its application in isotope dilution analysis.

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of this compound and its unlabeled analog, OCDD.

| Property | This compound | Octachlorodibenzo-p-dioxin (OCDD) |

| Chemical Formula | ¹³C₁₂Cl₈O₂[1] | C₁₂Cl₈O₂[2] |

| Molecular Weight | 471.66 g/mol [1][3] | 459.75 g/mol [2] |

| CAS Number | 114423-97-1[1][3] | 3268-87-9[2][3] |

| Appearance | Colorless crystals or white crystalline solid[4] | Colorless crystals or white crystalline solid[4] |

| Water Solubility | Very low (expected to be similar to OCDD) | Extremely low (e.g., 7.4 x 10⁻¹¹ g/L at 25°C)[5] |

| Primary Application | Internal standard for quantitative analysis (GC-MS, LC-MS)[1] | - |

Application in Quantitative Analysis: Isotope Dilution Methodology

The primary application of ¹³C₁₂-OCDD is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of OCDD.[1] This technique is considered the gold standard for the analysis of trace-level contaminants like dioxins due to its ability to compensate for sample loss during preparation and analysis.

Principle of Isotope Dilution

The core principle of isotope dilution is the addition of a known amount of the isotopically labeled standard (¹³C₁₂-OCDD) to a sample at the beginning of the analytical process. The labeled standard behaves chemically and physically identically to the native analyte (OCDD) throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be precisely calculated, irrespective of any losses incurred during sample processing.

Experimental Protocol: EPA Method 1613

The United States Environmental Protection Agency (US EPA) Method 1613 provides a detailed protocol for the analysis of tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans, including OCDD, in various matrices using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[1] The use of ¹³C-labeled internal standards is a cornerstone of this method.

Methodology Overview

The following provides a summarized, step-by-step experimental protocol based on EPA Method 1613 for the analysis of OCDD using ¹³C₁₂-OCDD as an internal standard.

1. Sample Preparation and Spiking:

-

A known weight or volume of the sample (e.g., soil, water, tissue) is collected.

-

Prior to extraction, a known amount of the ¹³C₁₂-OCDD internal standard solution is added to the sample.

2. Extraction:

-

The method of extraction depends on the sample matrix.

-

Water: Liquid-liquid extraction with a solvent like methylene (B1212753) chloride.

-

Solid/Tissue: Soxhlet extraction or pressurized fluid extraction with a suitable solvent or solvent mixture.

-

3. Extract Cleanup:

-

The crude extract is subjected to a series of cleanup steps to remove interfering compounds. This is crucial for achieving the low detection limits required for dioxin analysis.

-

Cleanup typically involves multi-column chromatography using adsorbents such as silica (B1680970) gel, alumina, and carbon.

4. Concentration:

-

The cleaned extract is carefully concentrated to a small, precise volume (e.g., 10-20 µL).

5. GC-MS Analysis:

-

An aliquot of the concentrated extract is injected into a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer (HRGC/HRMS).

-

The GC separates the different dioxin congeners based on their boiling points and interaction with the chromatographic column.

-

The HRMS detects and quantifies the native OCDD and the ¹³C₁₂-OCDD internal standard by monitoring their specific molecular ions.

Quantitative Data and Performance

The use of ¹³C₁₂-OCDD in conjunction with EPA Method 1613 allows for highly accurate and precise quantification of OCDD. The following tables present typical performance data for this analytical approach.

Calibration Data

A calibration curve is generated to establish the relationship between the concentration ratio of native OCDD to ¹³C₁₂-OCDD and the corresponding response ratio from the mass spectrometer.

| Calibration Level | Native OCDD Concentration (pg/µL) | ¹³C₁₂-OCDD Concentration (pg/µL) | Expected Response Factor (RF) |

| 1 | 0.5 | 100 | Varies with instrument |

| 2 | 2.0 | 100 | Varies with instrument |

| 3 | 10.0 | 100 | Varies with instrument |

| 4 | 50.0 | 100 | Varies with instrument |

| 5 | 200.0 | 100 | Varies with instrument |

| Performance Criteria | Linearity (R²) | > 0.99 |

Note: The response factor is calculated as (Area_native * Conc_IS) / (Area_IS * Conc_native). The relative standard deviation of the response factors across the calibration range should be within the limits specified by the analytical method (e.g., <15-20%).

Recovery Data

The recovery of the ¹³C₁₂-OCDD internal standard is monitored in each sample to ensure the effectiveness of the sample preparation process.

| Sample Matrix | Typical Recovery Range (%) |

| Water | 40 - 120 |

| Soil/Sediment | 35 - 130 |

| Tissue (e.g., fish) | 30 - 135 |

Note: The acceptable recovery ranges can vary depending on the specific laboratory's quality control limits and the complexity of the sample matrix.

Conclusion

This compound is an essential analytical standard for the reliable quantification of OCDD in environmental and biological samples. Its use in isotope dilution mass spectrometry, as detailed in methodologies like EPA Method 1613, provides the high level of accuracy and precision required for monitoring this persistent organic pollutant. The data and protocols presented in this guide offer a foundational understanding for researchers, scientists, and drug development professionals engaged in the analysis of dioxins and other trace-level contaminants.

References

synthesis and purification of Octachlorodibenzo-p-dioxin-13C12

An in-depth guide on the cannot be provided. The creation of dioxins, including their isotopically labeled forms, involves hazardous materials and processes that can pose significant health and environmental risks if not conducted under stringent, controlled laboratory conditions by trained professionals. The dissemination of detailed synthesis protocols for such toxic compounds is restricted to prevent potential misuse or accidental exposure.

However, for educational and research purposes, it is possible to provide a general overview of the chemical principles and common methodologies used in the study of these compounds, focusing on their analysis and the importance of labeled standards, without detailing the synthesis itself.

General Principles and Importance of 13C-Labeled Dioxins

Polychlorinated dibenzo-p-dioxins (PCDDs), often referred to as dioxins, are a group of persistent organic pollutants (POPs) that are byproducts of various industrial processes. Due to their toxicity and persistence in the environment, regulatory bodies worldwide monitor their presence in food, soil, water, and biological tissues.

Octachlorodibenzo-p-dioxin (OCDD) is the most chlorinated congener of the PCDD family. The 13C12-labeled version, where all twelve carbon atoms are the heavy isotope carbon-13, is not intended for any therapeutic or in-vivo use. Its primary and critical application is as an internal standard for quantitative analysis.

Isotope Dilution Mass Spectrometry (IDMS):

The gold standard for the ultra-trace quantification of dioxins is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) using an isotope dilution method. In this technique, a known quantity of the 13C-labeled analogue (e.g., Octachlorodibenzo-p-dioxin-13C12) is added to a sample at the very beginning of the extraction and cleanup procedure.

Because the 13C-labeled standard is chemically identical to the native (12C) analyte, it behaves identically throughout the complex extraction, cleanup, and analysis steps. Any loss of the native analyte during sample preparation will be mirrored by a proportional loss of the labeled standard. By measuring the ratio of the native analyte to the known amount of the added labeled standard in the final mass spectrometry analysis, scientists can accurately calculate the initial concentration of the native analyte in the sample, correcting for any procedural losses.

General Workflow for Dioxin Analysis

The analysis of dioxins in environmental or biological samples is a complex, multi-step process. A generalized workflow is presented below to illustrate the stages where a 13C-labeled internal standard like this compound is essential.

Caption: Generalized workflow for the analysis of dioxins using an isotope dilution method.

This diagram illustrates the critical role of the 13C-labeled internal standard, which is introduced at the very beginning of the process to ensure the accuracy and reliability of the final quantitative results. The synthesis and purification of such standards are performed in highly specialized laboratories that can safely handle these toxic compounds and certify their chemical and isotopic purity, making them available in small, highly diluted quantities for analytical use.

Technical Guide: Isotopic Purity of Octachlorodibenzo-p-dioxin-¹³C₁₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Octachlorodibenzo-p-dioxin-¹³C₁₂ (¹³C₁₂-OCDD), a critical certified reference material (CRM) used in the analysis of dioxins and other persistent organic pollutants (POPs). This document outlines the analytical methodologies for determining isotopic purity, presents quantitative data, and details experimental protocols.

Introduction

Octachlorodibenzo-p-dioxin (OCDD) is a highly toxic and persistent environmental pollutant. Accurate quantification of OCDD in various matrices relies on the use of isotopically labeled internal standards, with ¹³C₁₂-OCDD being the most common. The isotopic purity of this standard is paramount to ensure the accuracy and reliability of analytical data. This guide details the methods and quality control measures employed to certify the isotopic enrichment of ¹³C₁₂-OCDD. Commercial suppliers, such as Cambridge Isotope Laboratories, typically offer ¹³C₁₂-OCDD with an isotopic purity of 99%.[1][2][3][4]

Quantitative Data on Isotopic Purity

The isotopic purity of ¹³C₁₂-OCDD is a measure of the percentage of molecules in which all twelve carbon atoms are the ¹³C isotope. This is a critical parameter for the quality of the certified reference material.

| Parameter | Specification | Analytical Technique(s) |

| Isotopic Purity | ≥ 99% | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Chemical Purity | ≥ 98% | Gas Chromatography-Mass Spectrometry (GC-MS) |

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of ¹³C₁₂-OCDD is a rigorous process that involves multiple analytical techniques to ensure the highest level of confidence in the certified value. The production and certification of such reference materials are often conducted under the guidelines of ISO 17034, which outlines the general requirements for the competence of reference material producers.[5][6][7][8]

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

HRGC/HRMS is the primary technique for the determination of isotopic purity of chlorinated dioxins. The methodology is adapted from standard environmental testing protocols such as U.S. EPA Method 1613B.

3.1.1. Sample Preparation

-

Solution Preparation: A stock solution of the ¹³C₁₂-OCDD to be certified is prepared in a high-purity solvent such as nonane (B91170) or toluene. The concentration is typically in the range of 1-10 µg/mL.

-

Serial Dilution: A series of dilutions are prepared from the stock solution to create calibration standards and quality control samples.

-

Internal Standard Spiking: While analyzing the isotopic purity of the standard itself, a different, well-characterized isotopically labeled compound may be used as an injection standard to monitor instrument performance.

3.1.2. Instrumental Analysis

-

Gas Chromatograph (GC):

-

Column: A high-resolution capillary column suitable for dioxin analysis (e.g., DB-5ms, 60 m x 0.25 mm x 0.25 µm).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Oven Program: A temperature program designed to achieve chromatographic separation of OCDD from any potential interferences. A typical program might be: initial temperature of 150°C, hold for 1 min, ramp to 200°C at 25°C/min, then ramp to 310°C at 5°C/min, and hold for 20 min.

-

-

Mass Spectrometer (MS):

-

Mode: High-resolution selected ion monitoring (HR-SIM). A resolving power of ≥10,000 is required.

-

Ionization: Electron ionization (EI) at 70 eV.

-

Ions Monitored for ¹³C₁₂-OCDD: The molecular ion cluster is monitored. For ¹²C₁₂-OCDD, the primary ions are m/z 458, 460, and 462. For fully labeled ¹³C₁₂-OCDD, the molecular ion will be at m/z 470. The instrument will monitor the ion at m/z 470 and also scan for the presence of ions corresponding to incompletely labeled species (e.g., ¹³C₁₁¹²C₁-OCDD at m/z 469).

-

Data Acquisition: Data is acquired in centroid mode.

-

3.1.3. Data Analysis and Isotopic Purity Calculation

-

Peak Identification: The chromatographic peak for OCDD is identified based on its retention time compared to a known standard.

-

Mass Spectral Analysis: The mass spectrum of the OCDD peak is analyzed to determine the relative abundances of the different isotopologues.

-

Calculation: The isotopic purity is calculated as the ratio of the ion intensity of the fully labeled ¹³C₁₂-OCDD (m/z 470) to the sum of the ion intensities of all OCDD isotopologues, corrected for the natural isotopic abundance of chlorine.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹³C NMR provides a direct and absolute method for determining the isotopic enrichment at each carbon position.

3.2.1. Sample Preparation

-

Dissolution: A precisely weighed amount of the ¹³C₁₂-OCDD sample is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated benzene, C₆D₆).

-

Internal Standard: A certified quantitative internal standard with a known concentration and a resonance that does not overlap with the analyte signals may be added.

-

Relaxation Agent: A paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), is added to shorten the long spin-lattice relaxation times (T₁) of the carbon nuclei, which is crucial for obtaining quantitative data in a reasonable timeframe.[9]

3.2.2. Instrumental Analysis

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe optimized for ¹³C detection.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse ¹³C experiment with proton decoupling. Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate quantification.

-

Relaxation Delay (d1): A sufficiently long delay between pulses (typically 5-7 times the longest T₁) is essential for full relaxation of all carbon nuclei. The use of a relaxation agent significantly shortens this required delay.

-

Number of Scans: A large number of scans are acquired to achieve a high signal-to-noise ratio, which is necessary for accurate integration of the ¹³C signals.

-

3.2.3. Data Analysis and Isotopic Purity Calculation

-

Spectral Processing: The acquired free induction decay (FID) is processed with an appropriate window function and Fourier transformed. The baseline of the resulting spectrum is carefully corrected.

-

Signal Integration: The integral of the ¹³C signals corresponding to the OCDD molecule is measured.

-

Comparison with Unlabeled Standard: The ¹³C spectrum of the labeled material is compared to the spectrum of a high-purity, unlabeled OCDD standard. The absence or significant reduction of signals at the chemical shifts corresponding to the ¹²C carbons in the unlabeled standard confirms high isotopic enrichment.

-

Purity Calculation: The isotopic purity is determined by comparing the integral of the ¹³C signals from the labeled compound to the integral of any residual signals at the positions of the corresponding ¹²C carbons.

Visualizations

Experimental Workflow for Isotopic Purity Determination

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. TCDD-OCDD Standard Solution (¹³Cââ, 99%) (2,3,7,8 isomers) in nonane - Cambridge Isotope Laboratories, ED-998 [isotope.com]

- 3. Method 23 internal standard stock solution (¹³Cââ, 99%) - Cambridge Isotope Laboratories, EDF-4053 [isotope.com]

- 4. SmallMolecules.com | TCDD-OCDD STANDARD SOLUTION (13C12, 99%) (2,3,7,8 ISOMERS) IN NONANE (1.2 ML) from cilmkt | SmallMolecules.com [smallmolecules.com]

- 5. romerlabs.com [romerlabs.com]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]

- 8. Reference material producers DIN EN ISO 17034 - DAkkS - German Accreditation Body [dakks.de]

- 9. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

molecular weight of 13C12-Octachlorodibenzo-p-dioxin

An In-depth Technical Guide to ¹³C₁₂-Octachlorodibenzo-p-dioxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹³C₁₂-Octachlorodibenzo-p-dioxin (¹³C₁₂-OCDD) is a stable isotope-labeled form of Octachlorodibenzo-p-dioxin (OCDD), a polychlorinated dibenzodioxin (PCDD). OCDD is a widespread environmental pollutant and a congener of the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). Due to its chemical stability and structural similarity to the native compound, ¹³C₁₂-OCDD serves as an essential internal standard for the accurate quantification of OCDD in various environmental and biological matrices. Its use in isotope dilution mass spectrometry allows for the correction of analyte losses during sample preparation and analysis, ensuring high precision and accuracy in analytical measurements.

Molecular Properties and Data

The molecular characteristics of ¹³C₁₂-Octachlorodibenzo-p-dioxin are fundamental to its application in analytical chemistry. The incorporation of twelve Carbon-13 atoms provides a distinct mass shift, enabling its differentiation from the naturally occurring ¹²C-OCDD in mass spectrometric analyses.

| Property | Value |

| Molecular Formula | ¹³C₁₂Cl₈O₂ |

| Monoisotopic Mass | 467.7809 g/mol |

| Average Molecular Weight | 471.66 g/mol [1][2][3] |

| Appearance | Colorless crystals or white crystalline solid |

| Solubility | Insoluble in water |

Note: The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹³C, ³⁵Cl, and ¹⁶O). The average molecular weight is calculated using the weighted average of all natural isotopes of each element.

Experimental Protocol: Quantification of OCDD in Environmental Samples using Isotope Dilution Mass Spectrometry

The following is a generalized protocol for the use of ¹³C₁₂-OCDD as an internal standard in the analysis of environmental samples such as soil or sediment.

3.1. Materials and Reagents

-

¹³C₁₂-Octachlorodibenzo-p-dioxin solution (e.g., 10 µg/mL in nonane)

-

Native OCDD calibration standards

-

Toluene (B28343), hexane, dichloromethane, methanol (B129727) (pesticide grade or equivalent)

-

Silica (B1680970) gel, alumina (B75360), and carbon chromatography columns

-

Sodium sulfate (B86663) (anhydrous)

-

High-resolution gas chromatograph-mass spectrometer (HRGC-MS)

3.2. Sample Preparation and Extraction

-

Spiking: A known amount of the ¹³C₁₂-OCDD internal standard solution is added to the environmental sample prior to extraction.

-

Extraction: The sample is extracted using an appropriate solvent system, such as toluene or a hexane/acetone mixture, via methods like Soxhlet extraction or pressurized fluid extraction.

-

Drying and Concentration: The extract is dried using anhydrous sodium sulfate and then concentrated to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

3.3. Sample Cleanup

-

Acid/Base Washing: The concentrated extract is washed with concentrated sulfuric acid and/or sodium hydroxide (B78521) to remove interfering organic compounds.

-

Column Chromatography: The extract is further purified using a multi-layered silica gel and/or alumina column to separate the PCDDs from other contaminants like PCBs and pesticides.

-

Carbon Column Chromatography: A carbon column is used to isolate the planar PCDD molecules, including OCDD, from non-planar interferences. The PCDDs are then eluted with a reverse flow of toluene.

3.4. Instrumental Analysis

-

GC-MS Analysis: The final extract is analyzed by HRGC-MS. The gas chromatograph separates the different PCDD congeners, and the mass spectrometer detects and quantifies the native OCDD and the ¹³C₁₂-OCDD internal standard.

-

Quantification: The concentration of native OCDD in the sample is calculated by comparing the peak area of the native analyte to the peak area of the ¹³C₁₂-OCDD internal standard, using a calibration curve generated from the native OCDD standards.

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for the analysis of OCDD using ¹³C₁₂-OCDD as an internal standard.

Caption: Experimental workflow for OCDD analysis.

This technical guide provides a foundational understanding of ¹³C₁₂-Octachlorodibenzo-p-dioxin and its critical role in the accurate quantification of its native counterpart in complex matrices. The detailed protocol and workflow offer a framework for researchers and scientists in the fields of environmental science and analytical chemistry.

References

solubility of Octachlorodibenzo-p-dioxin-13C12 in organic solvents

An In-depth Technical Guide on the Solubility of Octachlorodibenzo-p-dioxin-¹³C₁₂ in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of Octachlorodibenzo-p-dioxin-¹³C₁₂ (¹³C₁₂-OCDD) in organic solvents. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis who work with this isotopically labeled compound.

Introduction

Octachlorodibenzo-p-dioxin (B131699) (OCDD) is the most heavily chlorinated congener of the polychlorinated dibenzo-p-dioxins (PCDDs)[1]. Due to their lipophilicity and persistence, PCDDs are environmental pollutants of significant concern[1][2]. The ¹³C₁₂-labeled OCDD is a crucial internal standard for the accurate quantification of native OCDD in various matrices using isotope dilution mass spectrometry. Understanding its solubility in organic solvents is paramount for preparing accurate standard solutions, conducting toxicological studies, and performing environmental fate and transport modeling.

Quantitative Solubility Data

The following table summarizes the known solubility of unlabeled octachlorodibenzo-p-dioxin in various organic solvents. This data is sourced from the National Toxicology Program and is considered the most reliable reference for the solubility of ¹³C₁₂-OCDD.

| Organic Solvent | Solubility (g/L) |

| Acetic Acid | 0.048[3] |

| Anisole | 1.730[3] |

| Chloroform | 0.562[3] |

| ortho-Dichlorobenzene | 1.832[3] |

| Dioxane | 0.384[3] |

| Diphenyl Oxide | 0.841[3] |

| Pyridine | 0.400[3] |

| Xylene | 3.575[3] |

Additionally, ¹³C₁₂-OCDD is commercially available as a standard solution in nonane (B91170), indicating its solubility in this solvent[4][5][6][7][8]. However, the precise solubility limit in nonane is not specified in the available product information.

Experimental Protocols for Solubility Determination

A detailed experimental protocol for determining the solubility of ¹³C₁₂-OCDD is not explicitly published. However, a standard methodology for determining the solubility of poorly soluble compounds, such as the generator column method, can be adapted. This method is suitable for hydrophobic compounds like dioxins[2].

Principle: A solid support in a column is coated with the test substance. A solvent is then passed through the column at a controlled temperature and flow rate. The eluting solvent, now saturated with the solute, is collected and its concentration is determined.

Apparatus and Reagents:

-

High-performance liquid chromatography (HPLC) system or Gas Chromatography/Mass Spectrometry (GC/MS) system

-

Generator column (e.g., a stainless steel tube)

-

Solid support (e.g., Chromosorb W)

-

Thermostatically controlled water jacket or column oven

-

Syringe pump

-

Analytical balance

-

Octachlorodibenzo-p-dioxin-¹³C₁₂

-

High-purity organic solvents

Procedure:

-

Preparation of the Generator Column:

-

Accurately weigh a small amount of ¹³C₁₂-OCDD.

-

Dissolve the compound in a volatile solvent (e.g., hexane).

-

Add the solution to a known mass of the solid support material in a flask.

-

Evaporate the solvent under a gentle stream of nitrogen, leaving the ¹³C₁₂-OCDD coated onto the support.

-

Pack the coated support into the generator column.

-

-

Saturation of the Solvent:

-

Place the generator column in a thermostatically controlled environment (e.g., water jacket) to maintain a constant temperature.

-

Pump the desired organic solvent through the column at a slow, constant flow rate. The slow flow rate ensures that the solvent becomes saturated with the ¹³C₁₂-OCDD.

-

-

Sample Collection and Analysis:

-

Collect a known volume of the eluate from the column.

-

Accurately weigh the collected sample.

-

Analyze the concentration of ¹³C₁₂-OCDD in the collected eluate using a calibrated analytical method, such as GC/MS.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of ¹³C₁₂-OCDD solubility using the generator column method.

Caption: Experimental workflow for determining the solubility of ¹³C₁₂-OCDD.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 3. Octachlorodibenzo-P-dioxin | C12Cl8O2 | CID 18636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Octachlorodibenzo-ð-dioxin (¹³Cââ, 99%) 10 µg/mL in nonane - Cambridge Isotope Laboratories, ED-981 [isotope.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. SmallMolecules.com | TCDD-OCDD STANDARD SOLUTION (13C12, 99%) (2,3,7,8 ISOMERS) IN NONANE (1.2 ML) from cilmkt | SmallMolecules.com [smallmolecules.com]

- 7. TCDD-OCDD Standard Solution (¹³Cââ, 99%) (2,3,7,8 isomers) in nonane - Cambridge Isotope Laboratories, ED-998 [isotope.com]

- 8. TCDD-OCDD STANDARD SOLUTION (13C12, 99%) (2,3,7,8 IsomerS) in Nonane [m.chemicalbook.com]

Stability and Storage of ¹³C₁₂-OCDD Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for ¹³C₁₂-Octachlorodibenzodioxin (¹³C₁₂-OCDD) standards. Due to the inherent toxicity of dioxin compounds, proper handling and storage are critical to ensure the integrity of the standard and the safety of laboratory personnel. This document synthesizes available information from suppliers and regulatory methods to provide best-practice recommendations.

Core Stability Profile

¹³C₁₂-OCDD, a carbon-13 labeled internal standard, is a chemically stable molecule. In its pure, solid form, it is exceptionally stable, even at elevated temperatures. However, when prepared in a solution, its stability can be influenced by the solvent, exposure to light, and temperature. Solutions of OCDD in solvents such as methanol (B129727) have been shown to be susceptible to decomposition by ultraviolet (UV) light[1].

Recommended Storage Conditions

The storage conditions for ¹³C₁₂-OCDD standards are primarily dictated by the solvent in which the standard is prepared. It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for specific instructions. The following table summarizes general storage recommendations from various sources.

| Supplier/Source | Solvent | Recommended Storage Temperature | Light/Moisture Conditions |

| Cambridge Isotope Laboratories | Nonane (B91170) | Room Temperature | Store away from light and moisture[2] |

| MedChemExpress | Varies | Room Temperature (in continental US) | Refer to Certificate of Analysis[3] |

Experimental Protocol: General Stability Assessment

While specific, long-term quantitative stability studies for ¹³C₁₂-OCDD are not widely published, a general protocol for assessing the stability of a chemical standard can be adapted. This protocol is intended to serve as a template for laboratories to design their own stability studies.

Objective: To determine the stability of a ¹³C₁₂-OCDD standard solution under defined storage and stress conditions over a specified period.

Materials:

-

¹³C₁₂-OCDD standard solution (in a specified solvent, e.g., nonane)

-

High-resolution gas chromatograph-mass spectrometer (HRGC-HRMS)

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

Appropriate personal protective equipment (PPE)

-

Controlled environment chambers (for temperature and humidity control)

-

UV light source

Methodology:

-

Initial Characterization:

-

Upon receipt, analyze the ¹³C₁₂-OCDD standard solution by HRGC-HRMS to establish its initial concentration and purity. This serves as the time-zero (T₀) data point.

-

Record the chromatographic peak area and mass spectrum.

-

-

Sample Aliquoting and Storage:

-

Aliquot the standard solution into multiple, sealed amber glass vials to minimize contamination and solvent evaporation during the study.

-

Divide the aliquots into different storage condition groups:

-

Recommended Storage: Room temperature, protected from light.

-

Accelerated Storage: Elevated temperature (e.g., 40°C), protected from light.

-

Photostability: Room temperature, exposed to a controlled UV light source.

-

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each storage condition group.

-

Allow the aliquot to equilibrate to room temperature.

-

Analyze the sample by HRGC-HRMS using the same method as the initial characterization.

-

-

Data Analysis:

-

Compare the peak area and concentration of the aged samples to the T₀ data.

-

Calculate the percentage of degradation.

-

Monitor for the appearance of any new peaks that may indicate degradation products.

-

-

Acceptance Criteria:

-

Define the acceptable level of degradation (e.g., ≤ 5%). If the degradation exceeds this limit, the standard is considered unstable under those conditions.

-

Handling and Safety Precautions

Due to the extreme toxicity of dioxins, all handling of ¹³C₁₂-OCDD standards must be conducted with stringent safety measures in place, as outlined in EPA methods 8280B and 8290A[4][5].

-

Engineering Controls: All manipulations should be performed in a dedicated fume hood or a glove box to minimize the risk of inhalation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and regulatory guidelines.

-

Training: Only personnel experienced in handling highly toxic compounds should work with these standards.

Visualizing Workflows

To aid researchers, the following diagrams illustrate key workflows for handling and assessing the stability of ¹³C₁₂-OCDD standards.

References

Commercial Suppliers and Technical Applications of Octachlorodibenzo-p-dioxin-13C12

For researchers, scientists, and drug development professionals engaged in the study of persistent organic pollutants (POPs) and related toxicological pathways, the availability of high-purity, isotopically labeled standards is critical for accurate quantification and analysis. Octachlorodibenzo-p-dioxin-13C12 (¹³C₁₂-OCDD) serves as an essential internal standard for the sensitive and specific detection of its unlabeled counterpart, a widespread and highly toxic environmental contaminant. This technical guide provides an overview of commercial suppliers of ¹³C₁₂-OCDD, detailed experimental protocols for its use in analytical chemistry, and a summary of the primary signaling pathway associated with dioxin toxicity.

Commercial Availability of this compound

Several reputable chemical suppliers offer ¹³C₁₂-OCDD for research purposes. The compound is typically supplied in solution at a certified concentration. Below is a summary of offerings from prominent vendors.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity/Isotopic Enrichment | Product Format |

| Cambridge Isotope Laboratories, Inc. | ED-981 | 114423-97-1 | ¹³C₁₂Cl₈O₂ | 471.66 | 99% ¹³C, 98% Chemical Purity | 10 µg/mL in nonane |

| LGC Standards | TRC-O185002 | 114423-97-1 | ¹³C₁₂Cl₈O₂ | 471.66 | Not specified | Neat or in solution |

| MedChemExpress | HY-W762012S | 114423-97-1 | ¹³C₁₂Cl₈O₂ | 471.66 | Not specified | Solution (quote required) |

Principles of Isotope Dilution Mass Spectrometry (IDMS)

The primary application of ¹³C₁₂-OCDD is in isotope dilution analysis, a highly accurate method for quantifying chemical substances.[1] In this technique, a known amount of the isotopically labeled standard (the "spike") is added to a sample containing the unlabeled analyte of interest.[1] The sample is then processed through extraction and cleanup procedures. Because the labeled standard is chemically identical to the native analyte, any losses during sample preparation will affect both compounds equally.[2] By measuring the ratio of the native analyte to the labeled standard using mass spectrometry, the initial concentration of the native analyte in the sample can be precisely calculated, correcting for any procedural losses.[1][2]

Experimental Protocol: Analysis of Dioxins in Environmental Samples using EPA Method 1613B

The U.S. Environmental Protection Agency (EPA) Method 1613, Revision B, is a widely adopted standard for the analysis of tetra- through octa-chlorinated dioxins and furans in various matrices.[3][4] ¹³C₁₂-OCDD is a key component of the internal standard mixture used in this method. The following is a generalized protocol based on EPA Method 1613B.

Sample Preparation and Spiking

A known quantity of the sample (e.g., 1 liter of water, 10 grams of soil, or 1-10 grams of tissue) is taken for analysis. Prior to extraction, the sample is spiked with a solution containing a mixture of ¹³C-labeled dioxin and furan (B31954) congeners, including ¹³C₁₂-OCDD.[3] This internal standard solution is added to every sample, blank, and calibration standard to ensure accurate quantification.[5]

Extraction

The extraction procedure varies depending on the sample matrix:

-

Aqueous Samples: Samples are typically extracted with methylene (B1212753) chloride using a separatory funnel or continuous liquid-liquid extraction.[6]

-

Solid Samples (Soil, Sediment, Sludge): Soxhlet extraction with toluene (B28343) or a similar organic solvent is commonly employed.

-

Tissue Samples: Samples are often homogenized and extracted with a suitable solvent mixture, sometimes following a saponification step to remove lipids.

Sample Extract Cleanup

The raw extracts contain numerous interfering compounds that must be removed before analysis.[3] Method 1613B outlines a multi-step cleanup process that may include:

-

Acid-Base Washing: The extract is washed with concentrated sulfuric acid and then with a basic solution to remove acidic and basic interferences.

-

Column Chromatography: The extract is passed through a series of chromatographic columns to separate the dioxins and furans from other contaminants. Common column materials include:

-

Silica gel

-

Alumina

-

Carbon

-

A cleanup standard, such as ³⁷Cl₄-labeled 2,3,7,8-TCDD, is often added after extraction and before cleanup to monitor the efficiency of the cleanup steps.[7]

Concentration

After cleanup, the extract is carefully concentrated to a small volume (typically 10-20 µL) using a gentle stream of nitrogen.[3]

Analysis by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

The concentrated extract is analyzed by HRGC/HRMS. The gas chromatograph separates the different dioxin and furan congeners based on their boiling points and interaction with the chromatographic column. The high-resolution mass spectrometer then detects and quantifies the native and ¹³C-labeled congeners by monitoring their specific mass-to-charge ratios (m/z).[8] For ¹³C₁₂-OCDD, the instrument would be set to monitor the molecular ions corresponding to the labeled and unlabeled forms.

The workflow for this analytical process can be visualized as follows:

Dioxin Signaling Pathway: The Aryl Hydrocarbon Receptor (AhR)

While ¹³C₁₂-OCDD is used as an analytical tool, the toxicity of its unlabeled counterpart and other dioxin-like compounds is primarily mediated through the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The signaling pathway is as follows:

-

Ligand Binding: Dioxins are lipophilic and can readily pass through cell membranes. In the cytoplasm, they bind to the AhR, which is part of a protein complex.

-

Translocation: Ligand binding causes a conformational change in the AhR, leading to its dissociation from the complex and translocation into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.

-

Gene Transcription: Binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1. The induction of these genes leads to a wide range of toxic and biological effects, including developmental toxicity, immunotoxicity, and carcinogenicity.

The following diagram illustrates this signaling cascade:

References

- 1. Isotope dilution - Wikipedia [en.wikipedia.org]

- 2. Isotope Dilution | PRL [pacificrimlabs.com]

- 3. well-labs.com [well-labs.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. well-labs.com [well-labs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Toxic Equivalency Factor (TEF) for Octachlorodibenzodioxin (OCDD)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxic equivalency factor (TEF) for octachlorodibenzodioxin (OCDD), a persistent environmental pollutant. The TEF is a crucial tool for assessing the risk of dioxin-like compounds by expressing their toxicity relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This document details the underlying science, experimental methodologies, and quantitative data associated with the TEF of OCDD.

Introduction to Toxic Equivalency Factors (TEFs)

The Toxic Equivalency Factor (TEF) approach is a methodology used to assess the cumulative toxicity of complex mixtures of dioxin-like compounds (DLCs), which include polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and some polychlorinated biphenyls (PCBs).[1][2] These compounds share a common mechanism of toxicity, which is mediated through the activation of the aryl hydrocarbon receptor (AhR).[3] By assigning a TEF value to each congener, its toxicity can be expressed in terms of an equivalent concentration of TCDD, which is assigned a TEF of 1.0.[1][2] The total toxic equivalency (TEQ) of a mixture is then calculated by summing the products of the concentration of each congener and its respective TEF.[1][2]

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of OCDD and other DLCs is initiated by their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor ubiquitously expressed in mammalian tissues.[4][5] The activation of the AhR signaling pathway leads to a wide range of toxic and biological effects.

Canonical AhR Signaling Pathway

The canonical signaling pathway of the AhR involves the following key steps:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and p23.[6][7] The binding of a ligand, such as OCDD, to the AhR triggers a conformational change in the receptor.

-

Nuclear Translocation: The ligand-bound AhR complex translocates from the cytoplasm into the nucleus.[7]

-

Dimerization with ARNT: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[6][7]

-

DNA Binding and Gene Transcription: The AhR:ARNT heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.[6][8] This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, and CYP1B1), which are involved in xenobiotic metabolism.[5]

The sustained activation of this pathway is believed to be responsible for the diverse toxic effects of dioxins.

Caption: Canonical AhR signaling pathway activated by OCDD.

Toxic Equivalency Factor for OCDD

OCDD is the most heavily chlorinated dioxin congener, containing eight chlorine atoms. Its TEF value has been subject to re-evaluation over the years by international bodies like the World Health Organization (WHO).

Quantitative TEF Data for OCDD

The TEF for OCDD is significantly lower than that of TCDD, reflecting its lower toxic potency. The following table summarizes the evolution of the WHO TEF for OCDD for mammals.

| Year of WHO Evaluation | TEF Value for OCDD | Reference(s) |

| 1998 | 0.0001 | [9] |

| 2005 | 0.0003 | [9][10] |

| 2022 | 0.00003 | [4] |

The U.S. Environmental Protection Agency (EPA) has generally adopted the WHO TEF values for human health risk assessments.[11][12] The decrease in the TEF value in the 2022 re-evaluation reflects the continuous refinement of the TEF methodology based on new scientific data.

Toxic Equivalency Factors for OCDD Isotopes

A critical point for researchers is the toxic equivalency of isotopically labeled OCDD, such as ¹³C- or ¹⁴C-labeled OCDD, which are commonly used as internal standards in analytical chemistry. There are no officially assigned TEF values for isotopes of OCDD. The underlying principle is that the isotopic substitution of carbon or chlorine atoms does not alter the toxicological properties of the molecule. The biological and toxic effects of dioxins are determined by their molecular shape and electronic properties, which govern their binding to the AhR. The minor increase in mass due to isotopic labeling is not considered to affect these properties in a way that would alter the compound's toxicity. Therefore, the TEF for any isotope of OCDD is considered to be the same as that of the unlabeled OCDD congener. The primary purpose of isotopic labeling is for quantification and tracing in experimental studies.[13][14][15]

Experimental Protocols for TEF Determination

The determination of TEFs is a complex process that relies on a comprehensive database of Relative Potency (REP) values. An REP is the potency of a compound relative to TCDD in a single, specific experimental study.[16][17] These REPs are derived from a variety of in vivo and in vitro bioassays.

General Workflow for TEF Derivation

The World Health Organization periodically convenes expert panels to re-evaluate TEFs. The process involves a systematic review of all available scientific literature to create a database of REP values. This is followed by expert judgment and, more recently, quantitative and quality-weighted approaches to derive a consensus TEF value for each congener.[4][18]

Caption: General workflow for deriving Toxic Equivalency Factors.

In Vivo Experimental Protocols

In vivo studies in laboratory animals are critical for determining the toxicological effects of dioxin-like compounds under physiological conditions.

Rodent Bioassay for TEF Determination (General Protocol)

This protocol outlines a general approach for a 28-day or 90-day repeated-dose oral toxicity study in rodents, based on OECD guidelines.[12][19][20]

-

Animal Selection and Acclimatization:

-

Species: Typically rats (e.g., Sprague-Dawley or Long-Evans strains) or mice.

-

Animals are young, healthy, and of a specified weight range.

-

Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.[7]

-

-

Dose Formulation and Administration:

-

OCDD is dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

At least three dose levels of OCDD and a concurrent control group (vehicle only) are used.

-

A group treated with the reference compound, 2,3,7,8-TCDD, at multiple dose levels is also included.

-

Administration is typically via oral gavage, daily for 28 or 90 days.[7][20]

-

-

In-life Observations:

-

Daily clinical observations for signs of toxicity.

-

Weekly measurement of body weight and food consumption.

-

-

Terminal Procedures:

-

At the end of the study, animals are euthanized.

-

Blood samples are collected for hematology and clinical chemistry analysis.

-

A full necropsy is performed, and organ weights are recorded.

-

Tissues are collected and preserved for histopathological examination.

-

-

Endpoint Analysis and REP Calculation:

-

Dose-response curves are generated for various toxic endpoints (e.g., body weight changes, liver enzyme induction, thymic atrophy, histopathological lesions).

-

The effective dose (ED₅₀) or benchmark dose (BMD) is calculated for both OCDD and TCDD for a specific endpoint.

-

The REP is calculated as: REP = ED₅₀ (TCDD) / ED₅₀ (OCDD).

-

In Vitro Experimental Protocols

In vitro bioassays offer a more rapid and cost-effective method for screening the dioxin-like activity of compounds.

Chemically Activated Luciferase Expression (CALUX) Bioassay

The CALUX bioassay is a reporter gene assay that measures the activation of the AhR signaling pathway.[8][11][21]

-

Cell Culture:

-

Dosing:

-

Luciferase Activity Measurement:

-

Data Analysis and REP Calculation:

-

Dose-response curves are generated for both OCDD and TCDD.

-

The EC₅₀ (half-maximal effective concentration) is determined for each compound.

-

The REP is calculated as: REP = EC₅₀ (TCDD) / EC₅₀ (OCDD).

-

Ethoxyresorufin-O-deethylase (EROD) Assay

The EROD assay measures the activity of the CYP1A1 enzyme, which is induced by AhR activation.

-

Cell Culture or Microsome Preparation:

-

Hepatoma cell lines (e.g., H4IIE rat hepatoma cells) or liver microsomes from treated animals can be used.

-

Cells are exposed to various concentrations of OCDD and TCDD.

-

-

EROD Reaction:

-

The substrate, 7-ethoxyresorufin (B15458), is added to the cells or microsomes.

-

CYP1A1 metabolizes 7-ethoxyresorufin to the fluorescent product, resorufin (B1680543).

-

-

Fluorescence Measurement:

-

The rate of resorufin formation is measured over time using a fluorescence plate reader.

-

-

Data Analysis and REP Calculation:

-

Dose-response curves for EROD induction are generated for OCDD and TCDD.

-

The EC₅₀ for EROD induction is determined for each compound.

-

The REP is calculated as: REP = EC₅₀ (TCDD) / EC₅₀ (OCDD).

-

Conclusion

The Toxic Equivalency Factor for OCDD is a scientifically derived value that is essential for assessing the human health and environmental risks posed by this prevalent dioxin congener. While the TEF for OCDD has been revised over time based on new data, the fundamental principles of its derivation through in vivo and in vitro studies and its reliance on the AhR signaling pathway remain constant. For researchers, it is crucial to use the most current, internationally accepted TEF values and to understand the experimental basis and inherent uncertainties of this risk assessment tool. The TEF for isotopic variants of OCDD is considered to be the same as the parent compound, as isotopic labeling is a tool for analytical chemistry and is not expected to alter toxicological properties. Continued research and re-evaluation will further refine our understanding of the toxicity of OCDD and other dioxin-like compounds.

References

- 1. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 2. BMUKN: New evaluation of toxicity equivalents for dioxins and dioxin-like compounds [bundesumweltministerium.de]

- 3. Use of toxic equivalency factors for risk assessment for dioxins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Aryl-Hydrocarbon Receptor Protein Interaction Network (AHR-PIN) as Identified by Tandem Affinity Purification (TAP) and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of toxicity of dioxins and dioxin-like PCBs: Executive Summary | Ministry for the Environment [environment.govt.nz]

- 6. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. Ah Receptor Pathway Intricacies; Signaling Through Diverse Protein Partners and DNA-Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. Gene Set - AHRR [maayanlab.cloud]

- 11. vliz.be [vliz.be]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. 2,3,7,8-Tetrachlorodibenzo-P-Dioxin | C12H4Cl4O2 | CID 15625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. In vivo distribution of radioactivity in mice after injection of biodegradable polymer microspheres containing 14C-labeled tetanus toxoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo delivery, pharmacokinetics, biodistribution and toxicity of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Relative potency of chlorinated dibenzo-p-dioxins (CDDs) in acute, subchronic and chronic (carcinogenicity) toxicity studies: implications for risk assessment of chemical mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Toxicological potency of 2,3,7,8-tetrachlorodibenzo-p-dioxin relative to 100 other compounds: a relative potency analysis of in vitro and in vivo test data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Systematic update to the mammalian relative potency estimate database and development of best estimate toxic equivalency factors for dioxin-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. oecd.org [oecd.org]

- 20. dep.nj.gov [dep.nj.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity Quantification of Dioxins Using the Isotope Dilution Method with 13C12-OCDD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), commonly known as dioxins, are persistent organic pollutants (POPs) that are byproducts of various industrial processes.[1][2] These compounds are highly toxic and can accumulate in the food chain, posing a significant risk to human health and the environment.[1][2][3][4][5] Due to their toxicity at very low concentrations, highly sensitive and accurate analytical methods are required for their detection and quantification in various matrices such as water, soil, sediment, and biological tissues.[6][7]

The isotope dilution method, particularly utilizing high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), is the gold standard for dioxin analysis.[6][7] This application note details a robust protocol for the analysis of dioxins using the isotope dilution method with a specific focus on the use of ¹³C₁₂-labeled octachlorodibenzodioxin (¹³C₁₂-OCDD) as an internal standard. This method, largely based on U.S. Environmental Protection Agency (EPA) Method 1613B, provides high accuracy and precision by correcting for analyte losses during sample preparation and analysis.[3][4][8]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of chemical substances.[6] It involves the addition of a known amount of an isotopically labeled version of the analyte of interest (the internal standard) to the sample at the beginning of the analytical process.[6] The native (unlabeled) analyte and the labeled internal standard are assumed to behave identically during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using mass spectrometry, the concentration of the native analyte in the original sample can be accurately determined, compensating for any losses that may have occurred during the sample preparation steps.[6] For dioxin analysis, ¹³C-labeled analogs of the target dioxin and furan (B31954) congeners, such as ¹³C₁₂-OCDD, are used as internal standards.[9]

Experimental Workflow

Caption: Overall workflow for dioxin analysis using the isotope dilution method.

Experimental Protocols

This protocol is a generalized procedure and may require optimization for specific sample matrices. It is based on the principles outlined in EPA Method 1613B.[7][8][10]

Materials and Reagents

-

Solvents: Toluene (B28343), hexane, methylene (B1212753) chloride, nonane (B91170) (pesticide residue grade or equivalent)

-

Acids and Bases: Concentrated sulfuric acid, potassium hydroxide (B78521)

-

Adsorbents for Cleanup: Silica gel (acid- and base-modified), alumina, Florisil®, activated carbon

-

Standards:

-

Native dioxin/furan calibration standards

-

¹³C₁₂-labeled internal standards spiking solution (containing ¹³C₁₂-OCDD and other congeners)

-

¹³C₁₂-labeled recovery (surrogate) standards

-

-

Glassware: Soxhlet extractors, separatory funnels, concentration tubes, chromatography columns, vials

Sample Preparation and Extraction

-

Sample Spiking: Accurately weigh or measure a homogenized aliquot of the sample. Spike the sample with a known amount of the ¹³C-labeled internal standard solution, which includes ¹³C₁₂-OCDD.

-

Extraction: The choice of extraction method depends on the sample matrix.

-

Solid Samples (Soil, Sediment, Tissue): Use Soxhlet extraction with a suitable solvent mixture (e.g., toluene or hexane/acetone) for 16-24 hours.[7]

-

Aqueous Samples (Water): Perform liquid-liquid extraction (LLE) with methylene chloride in a separatory funnel.[7][11] Alternatively, solid-phase extraction (SPE) can be used.[6]

-

Sample Extract Cleanup

Interferences from co-extracted compounds are a major challenge in dioxin analysis.[7] A multi-step cleanup procedure is essential to remove these interferences.

-

Acid/Base Washing: For highly contaminated samples, a preliminary wash of the organic extract with concentrated sulfuric acid and/or potassium hydroxide solution can remove bulk interferences.

-

Multi-Column Chromatography: A series of chromatographic columns are used for cleanup. A typical sequence includes:

-

Acidic Silica Gel Column: Removes lipids and other acid-labile interferences.

-

Alumina Column: Separates PCDDs/PCDFs from polychlorinated biphenyls (PCBs).

-

Carbon Column: Further fractionates the PCDDs/PCDFs based on their planarity. The dioxins are retained and later eluted.

-

Analysis by GC-HRMS

-

Concentration: The cleaned extract is carefully concentrated to a small volume (e.g., 20 µL) using a gentle stream of nitrogen. A recovery standard (e.g., ¹³C₁₂-1,2,3,4-TCDD) is added just prior to analysis to determine the recovery of the internal standards.

-

GC-HRMS Conditions:

-

Gas Chromatograph (GC): Equipped with a high-resolution capillary column (e.g., 60 m x 0.25 mm, 0.25 µm film thickness) suitable for separating dioxin congeners.

-

High-Resolution Mass Spectrometer (HRMS): Operated in the selected ion monitoring (SIM) mode with a resolving power of ≥10,000.[12] Monitor at least two specific ions for each native and labeled congener.

-

-

Quantification: The concentration of the native dioxin congeners is calculated using the following formula:

Cnative = (Anative * Qlabeled) / (Alabeled * RRF * Wsample)

Where:

-

Cnative = Concentration of the native analyte in the sample

-

Anative = Peak area of the native analyte

-

Qlabeled = Quantity of the labeled internal standard added to the sample

-

Alabeled = Peak area of the labeled internal standard

-

RRF = Relative Response Factor (determined from calibration standards)

-

Wsample = Weight or volume of the sample

-

Data Presentation

The following table provides an example of how to present quantitative data from a dioxin analysis of a soil sample.

| Analyte | Native Concentration (pg/g) | ¹³C₁₂-Labeled Standard Added (pg) | ¹³C₁₂-Labeled Standard Recovery (%) | Relative Response Factor (RRF) |

| 2,3,7,8-TCDD | 5.2 | 1000 | 85 | 0.98 |

| 1,2,3,7,8-PeCDD | 12.8 | 1000 | 88 | 1.02 |

| 1,2,3,6,7,8-HxCDD | 35.1 | 1000 | 91 | 0.95 |

| 1,2,3,4,6,7,8-HpCDD | 89.4 | 1000 | 95 | 1.05 |

| OCDD | 256.7 | 2000 | 98 | 1.01 |

| 2,3,7,8-TCDF | 8.9 | 1000 | 82 | 0.99 |

| 2,3,4,7,8-PeCDF | 21.5 | 1000 | 86 | 1.03 |

| OCDF | 154.2 | 2000 | 97 | 1.00 |

Logical Relationship of Quantification

Caption: Logical relationship of inputs for quantifying dioxins via isotope dilution.

Conclusion

The isotope dilution method using ¹³C-labeled internal standards, such as ¹³C₁₂-OCDD, coupled with GC-HRMS, provides a highly accurate and reliable approach for the quantification of dioxins in complex matrices. This method effectively compensates for analyte losses during sample preparation and analysis, ensuring high-quality data that meets stringent regulatory requirements. The detailed protocol and workflows presented in this application note serve as a valuable resource for researchers, scientists, and professionals involved in environmental monitoring, food safety, and drug development.

References

- 1. Dioxin Sample Prep I IFMS-Inc.com [fms-inc.com]

- 2. Dioxin Testing Using GC MS MS Confidently Detecting the Hidden [thermofisher.com]

- 3. agilent.com [agilent.com]

- 4. agilent.com [agilent.com]

- 5. agilent.com [agilent.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. well-labs.com [well-labs.com]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. public.jenck.com [public.jenck.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Application Note & Protocol: EPA Method 1613B for Ultrasensitive Dioxin Analysis using Isotope Dilution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) in various environmental matrices according to U.S. Environmental Protection Agency (EPA) Method 1613B. This method utilizes high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) with a ¹³C₁₂-labeled isotope dilution technique for the accurate quantification of these toxic compounds at ultratrace levels.

1. Introduction

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), collectively known as dioxins, are persistent environmental pollutants formed as unintentional byproducts of many industrial processes.[1] Due to their toxicity and potential for bioaccumulation, sensitive and accurate monitoring is crucial.[2][3] EPA Method 1613B is the standard for the determination of the 17 toxic tetra- through octa-chlorinated dioxins and furans in aqueous, solid, and tissue matrices.[4][5] The method's foundation lies in isotope dilution, where known quantities of ¹³C₁₂-labeled analogs of the target analytes are added to the sample prior to extraction.[6] This approach allows for the correction of analyte losses during sample preparation and analysis, ensuring high accuracy and precision.

Traditionally, this method has required the use of magnetic sector HRMS instruments to achieve the necessary resolution of ≥10,000.[2][4] However, recent advancements have led to the development of alternative testing protocols using triple quadrupole GC/MS (GC/MS/MS) systems that can meet the performance specifications of Method 1613B.[4][7]

2. Principle of Isotope Dilution

The core of EPA Method 1613B is the use of stable, isotopically labeled standards. A known amount of ¹³C₁₂-labeled standards for 15 of the 2,3,7,8-substituted CDDs/CDFs is spiked into each sample before any processing steps.[4][6] These labeled compounds are chemically identical to their native counterparts and thus behave similarly during extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to its labeled analog in the final extract, the initial concentration of the native analyte in the sample can be accurately determined, compensating for any losses during the analytical process. Additionally, a cleanup standard (e.g., ³⁷Cl₄-labeled 2,3,7,8-TCDD) is added after extraction to monitor the efficiency of the cleanup steps, and internal standards are added just before analysis to serve as a reference for the quantification.[4][5]

3. Experimental Protocol

The following protocol is a generalized summary of EPA Method 1613B. Specific procedures may vary based on the sample matrix.

3.1. Sample Handling and Preparation

-

Aqueous Samples: Collect samples in amber glass containers and store them in the dark at 0-4°C.[8] If residual chlorine is present, add sodium thiosulfate. Adjust pH to 7-9 if necessary.[8]

-

Solid, Semi-solid, and Tissue Samples: Store samples in the dark at < -10°C.[8] Homogenize tissue samples before extraction.[5]

3.2. Extraction

-

Spike the sample with a known amount of the ¹³C₁₂-labeled internal standards.[6]

-

Aqueous Samples: Perform liquid-liquid extraction with methylene (B1212753) chloride using a separatory funnel or solid-phase extraction.[5]

-

Solid and Semi-solid Samples: Use a Soxhlet extractor with an appropriate solvent mixture (e.g., methylene chloride:hexane).[5]

-

Tissue Samples: Employ either Soxhlet extraction after mixing with sodium sulfate (B86663) or an HCl digestion procedure.[5]

3.3. Extract Cleanup

The goal of the cleanup is to remove interfering compounds from the sample extract. This is a critical step to achieve the low detection limits required.

-

Add a ³⁷Cl₄-labeled cleanup standard to the extract to monitor the efficiency of the cleanup process.[5]

-

Utilize a combination of cleanup techniques as needed, which may include:

-

Acid and/or base back-extraction.[5]

-

Column chromatography using adsorbents like silica (B1680970) gel, alumina, and activated carbon.[5]

-

Gel permeation chromatography (GPC) to remove lipids from tissue samples.[8]

-

3.4. HRGC/HRMS Analysis

-

Concentrate the cleaned extract to a final volume.

-

Immediately prior to injection, add the recovery (internal) standards (e.g., ¹³C₁₂-1,2,3,4-TCDD and ¹³C₁₂-1,2,3,7,8,9-HxCDD).[9][10]

-

Inject an aliquot of the extract into the HRGC/HRMS system.

-

The analytes are separated on a capillary column (e.g., DB-5) and detected by a high-resolution mass spectrometer operating at a resolving power of ≥10,000.[4][5]

-

Monitor two exact m/z's for each analyte.[5]

4. Data Presentation

4.1. Calibration and Quality Control

A multi-point initial calibration is performed to establish the linear range of the instrument. The operational range can vary depending on the specific dioxin or furan (B31954) congener.[4]

| Parameter | Specification |

| Mass Resolution | ≥ 10,000 |

| GC Column | e.g., 60 m DB-5 |

| Calibration | Multi-point (e.g., 6-point) |

| Valley Separation | < 25% between 2,3,7,8-TCDD and adjacent isomers |

Table 1: Key HRGC/HRMS and Quality Control Parameters.

4.2. Method Performance

The performance of the method is evaluated through the analysis of method blanks, laboratory control samples, and the recovery of the labeled standards.

| Analyte | Minimum Level (ML) in Water (pg/L) | Typical Recovery (%) |

| 2,3,7,8-TCDD | 10 | 25-164 |

| 1,2,3,7,8-PeCDD | 50 | 28-181 |

| 1,2,3,6,7,8-HxCDD | 50 | 32-162 |

| 1,2,3,7,8,9-HxCDD | 50 | 26-152 |

| 1,2,3,4,6,7,8-HpCDD | 50 | 28-188 |

| OCDD | 100 | 24-204 |

| 2,3,7,8-TCDF | 10 | 30-159 |

| 1,2,3,7,8-PeCDF | 50 | 24-183 |

| 2,3,4,7,8-PeCDF | 50 | 26-190 |

| 1,2,3,6,7,8-HxCDF | 50 | 26-162 |

| 1,2,3,7,8,9-HxCDF | 50 | 25-169 |

| 1,2,3,4,6,7,8-HpCDF | 50 | 24-182 |

| 1,2,3,4,7,8,9-HpCDF | 50 | 24-182 |

| OCDF | 100 | 20-218 |

Table 2: Minimum Levels and Typical Labeled Analog Recovery Limits for Aqueous Samples. (Note: These are generalized limits; specific project requirements may vary.)

EPA Method 1613B provides a robust and reliable framework for the analysis of dioxins and furans in a variety of matrices. The use of ¹³C₁₂-labeled standards in an isotope dilution approach is fundamental to achieving the high levels of accuracy and precision required for monitoring these compounds at environmentally relevant concentrations. While traditionally reliant on magnetic sector HRMS, the performance-based nature of the method allows for the adoption of newer technologies like GC/MS/MS, provided they meet the stringent quality control criteria. This ensures that researchers and scientists have access to the most effective tools for protecting public health and the environment.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. agilent.com [agilent.com]

- 3. agilent.com [agilent.com]

- 4. agilent.com [agilent.com]

- 5. well-labs.com [well-labs.com]

- 6. boeing.com [boeing.com]

- 7. epa.gov [epa.gov]

- 8. NEMI Method Summary - 1613B [nemi.gov]

- 9. epa.gov [epa.gov]

- 10. mdeq.ms.gov [mdeq.ms.gov]

Application Notes and Protocols for HRGC/HRMS Analysis of PCDDs/PCDFs with 13C12-OCDD

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) in various environmental matrices using High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) with 13C12-labeled Octachlorodibenzo-p-dioxin (13C12-OCDD) as an internal standard.

Introduction

PCDDs and PCDFs, commonly known as dioxins, are a group of persistent environmental pollutants that are highly toxic and can bioaccumulate in the food chain.[1] Accurate and sensitive measurement of these compounds at trace levels is crucial for environmental monitoring, food safety, and human health risk assessment. The isotope dilution HRGC/HRMS method, such as U.S. EPA Method 1613B, is considered the "gold standard" for the analysis of these compounds due to its high sensitivity and selectivity.[1] This method utilizes 13C-labeled internal standards, including 13C12-OCDD, to ensure accurate quantification by correcting for analyte losses during sample preparation and analysis.

Principle of the Method

The analytical methodology involves the following key steps:

-

Isotope Dilution: A known amount of a suite of 13C-labeled PCDD/PCDF internal standards, including 13C12-OCDD, is added to the sample prior to extraction.

-

Extraction: The native (unlabeled) and labeled PCDDs/PCDFs are extracted from the sample matrix using appropriate solvent extraction techniques.

-

Cleanup: The sample extract undergoes a rigorous cleanup process to remove interfering compounds. This typically involves multi-column chromatography.

-

HRGC/HRMS Analysis: The cleaned extract is concentrated and analyzed by HRGC/HRMS. The high-resolution gas chromatograph separates the different PCDD/PCDF congeners, and the high-resolution mass spectrometer provides sensitive and specific detection.

-

Quantification: The concentration of each native PCDD/PCDF congener is determined by comparing its response to the response of its corresponding 13C-labeled internal standard.

Experimental Protocols

Materials and Reagents

-

Solvents: Toluene (B28343), acetone, hexane, methylene (B1212753) chloride, nonane (B91170) (pesticide grade or equivalent).

-

Reagents: Sodium sulfate (B86663) (anhydrous), sulfuric acid, potassium silicate, silica (B1680970) gel, alumina (B75360), activated carbon.

-

Standards:

-

Native PCDD/PCDF calibration standards.

-

13C-labeled internal standard spiking solution containing 13C12-OCDD and other 13C-labeled PCDD/PCDF congeners.

-

Recovery standard solution (e.g., 13C12-1,2,3,4-TCDD and 13C12-1,2,3,7,8,9-HxCDD).

-

Sample Preparation and Extraction

The extraction procedure varies depending on the sample matrix.

3.2.1. Aqueous Samples (e.g., Water)

-

Spike the water sample (typically 1 L) with the 13C-labeled internal standard solution.

-

Perform a liquid-liquid extraction with methylene chloride at a neutral pH, followed by extractions at acidic and basic pHs.

-

Combine the extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract for cleanup.

3.2.2. Solid Samples (e.g., Soil, Sediment)

-

Homogenize the sample and weigh out a representative aliquot (e.g., 10 g).

-

Spike the aliquot with the 13C-labeled internal standard solution.

-

Mix the sample with anhydrous sodium sulfate to create a free-flowing powder.

-

Extract the sample using a Soxhlet extractor with toluene for 16-24 hours.

-

Concentrate the extract for cleanup.

3.2.3. Tissue Samples (e.g., Fish)

-

Homogenize the tissue sample.

-

Spike a weighed aliquot (e.g., 10 g) with the 13C-labeled internal standard solution.

-